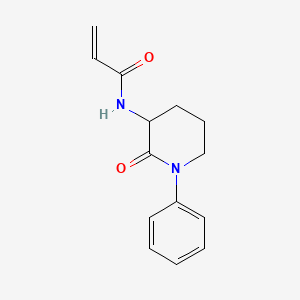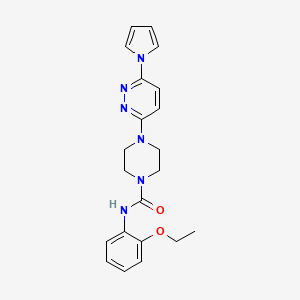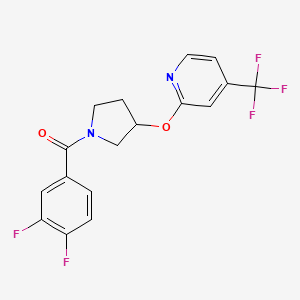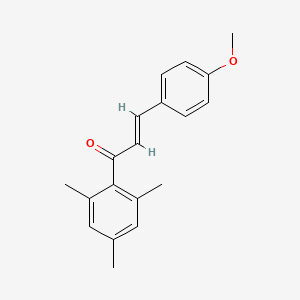
(2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one, also known as 4-methoxy-2,4,6-trimethylphenyl-3-prop-2-en-1-one, is an organic compound that has a variety of applications in scientific research. It is a colorless, crystalline solid with a faint, sweet odor and has a melting point of 139 °C. 4-methoxy-2,4,6-trimethylphenyl-3-prop-2-en-1-one is a versatile compound and has been used in a wide range of applications in both organic and inorganic chemistry.
Scientific Research Applications
(2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one,4,6-trimethylphenyl-3-prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to prepare a variety of compounds, including heterocyclic compounds, polymers, and organometallic complexes. It has also been used as a catalyst in the synthesis of a variety of compounds, including polymers, surfactants, and polysaccharides. Additionally, (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one,4,6-trimethylphenyl-3-prop-2-en-1-one has been used in the synthesis of a variety of pharmaceuticals, such as antifungal and antiviral agents.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one,4,6-trimethylphenyl-3-prop-2-en-1-one is not fully understood. However, it is thought to act as an inhibitor of the enzyme cytochrome P450. This enzyme is involved in the metabolism of many drugs, and its inhibition may lead to decreased drug metabolism and increased drug efficacy. Additionally, (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one,4,6-trimethylphenyl-3-prop-2-en-1-one may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one,4,6-trimethylphenyl-3-prop-2-en-1-one are not fully understood. However, it has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have anti-cancer activity in cell culture studies. It has also been shown to have antifungal activity and to inhibit the growth of bacteria.
Advantages and Limitations for Lab Experiments
(2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one,4,6-trimethylphenyl-3-prop-2-en-1-one has several advantages for use in laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without significant degradation. It is also a versatile compound, with a wide range of applications in organic and inorganic chemistry. Additionally, it is relatively inexpensive and widely available.
However, (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one,4,6-trimethylphenyl-3-prop-2-en-1-one also has some limitations for use in laboratory experiments. It is a relatively toxic compound and should be handled with care. Additionally, it is a relatively volatile compound and may be difficult to contain and handle.
Future Directions
There are a number of potential future directions for (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one,4,6-trimethylphenyl-3-prop-2-en-1-one. One potential future direction is to explore its potential use as a therapeutic agent. It has already been shown to have anti-inflammatory and analgesic effects in animal models, as well as anti-cancer activity in cell culture studies. Additionally, it may have potential as an antimicrobial agent, as it has been shown to have antifungal activity and to inhibit the growth of bacteria. Further research is needed to explore these potential therapeutic applications.
Another potential future direction for (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one,4,6-trimethylphenyl-3-prop-2-en-1-one is to explore its potential as a catalyst. It has already been used as a catalyst in the synthesis of a variety of compounds, including polymers, surfactants, and polysaccharides. Further research is needed to explore the potential of (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one,4,6-trimethylphenyl-3-prop-2-en-1-one as a catalyst for the synthesis of other compounds.
Finally, further research is needed to explore the mechanism of action of (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one,4,6-trimethylphenyl-3-prop-2-en-1-one. It is thought to act as an inhibitor of the enzyme cytochrome P450, as well as an antioxidant, but the exact mechanism is not yet known. Further research is needed to understand the mechanism of action of this compound.
Synthesis Methods
(2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one,4,6-trimethylphenyl-3-prop-2-en-1-one can be synthesized by the Wittig reaction. This reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form a new alkene. The reaction is catalyzed by a base, such as sodium hydride or potassium tert-butoxide. In the synthesis of (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one,4,6-trimethylphenyl-3-prop-2-en-1-one, a phosphonium ylide is reacted with a 4-methoxybenzaldehyde to form the desired product.
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-13-11-14(2)19(15(3)12-13)18(20)10-7-16-5-8-17(21-4)9-6-16/h5-12H,1-4H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICYCDYLWNGKTP-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C=CC2=CC=C(C=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C(=O)/C=C/C2=CC=C(C=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2383068.png)

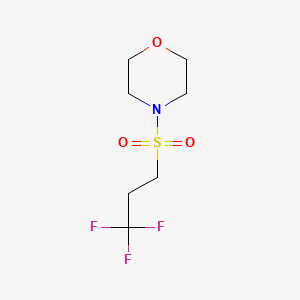
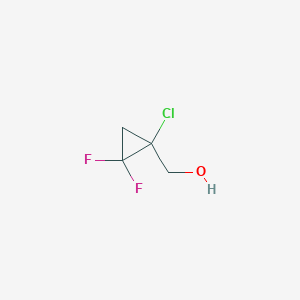
![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride](/img/structure/B2383073.png)
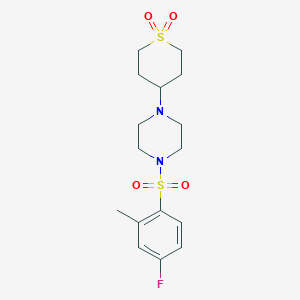
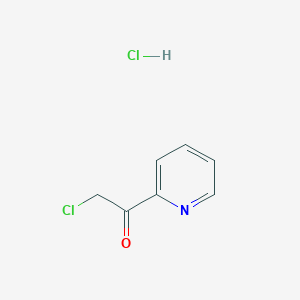
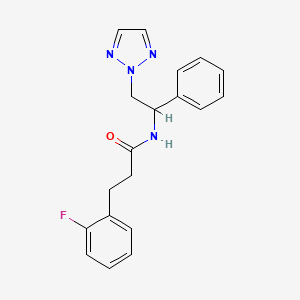


![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2383084.png)
